molecular formula C21H36O4Si B13104015 (R,Z)-isopropyl 7-(3-triethylsilyloxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

(R,Z)-isopropyl 7-(3-triethylsilyloxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B13104015
M. Wt: 380.6 g/mol
InChI Key: JPMGNCPHPIKAJU-JQYPEGPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is an organic compound with the molecular formula C19H32O4Si This compound is known for its unique structure, which includes a cyclopentene ring substituted with a triethylsilyloxy group and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves several organic synthesis steps. One common method includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions.

    Introduction of the Triethylsilyloxy Group: The triethylsilyloxy group is introduced using triethylsilyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification with isopropyl alcohol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylsilyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
  • (R,E)-Isopropyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Uniqueness

(R,Z)-Isopropyl7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]hept-5-enoate

InChI

InChI=1S/C21H36O4Si/c1-6-26(7-2,8-3)25-19-15-18(20(22)16-19)13-11-9-10-12-14-21(23)24-17(4)5/h9,11,15,17,19H,6-8,10,12-14,16H2,1-5H3/b11-9-/t19-/m0/s1

InChI Key

JPMGNCPHPIKAJU-JQYPEGPJSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC(C)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.